Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)-
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Overview
Description
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanone, featuring a hydroxyl group and a propenyl group attached to the cyclohexane ring. This compound is notable for its unique structure, which includes a six-membered ring, a ketone group, and a tertiary alcohol group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with allyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the propenyl group to the cyclohexanone ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and efficiency while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The propenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of specific proteins and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Lacks the hydroxyl and propenyl groups, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains a hydroxyl group but lacks the ketone and propenyl groups.
Cyclohexene: Contains a double bond in the ring but lacks the hydroxyl and ketone groups.
Uniqueness
Cyclohexanone, 2-hydroxy-2-(2-propenyl)-, (2R)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
169555-83-3 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-6-9(11)7-4-3-5-8(9)10/h2,11H,1,3-7H2/t9-/m0/s1 |
InChI Key |
PJXLKTZTKISRPE-VIFPVBQESA-N |
Isomeric SMILES |
C=CC[C@@]1(CCCCC1=O)O |
Canonical SMILES |
C=CCC1(CCCCC1=O)O |
Origin of Product |
United States |
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